REACTION_SMILES
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[CH3:25][OH:26].[H:22][H:23].[O:1]([CH:2]1[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([CH2:11][OH:12])[O:10]1)[c:13]1[cH:14][cH:15][c:16]([N+:19]([O-:20])=[O:21])[cH:17][cH:18]1.[OH2:24]>>[O:1]([CH:2]1[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([CH2:11][OH:12])[O:10]1)[c:13]1[cH:14][cH:15][c:16]([NH2:19])[cH:17][cH:18]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(OC2OC(CO)C(O)C(O)C2O)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
|
Smiles
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Nc1ccc(OC2OC(CO)C(O)C(O)C2O)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:25][OH:26].[H:22][H:23].[O:1]([CH:2]1[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([CH2:11][OH:12])[O:10]1)[c:13]1[cH:14][cH:15][c:16]([N+:19]([O-:20])=[O:21])[cH:17][cH:18]1.[OH2:24]>>[O:1]([CH:2]1[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([CH2:11][OH:12])[O:10]1)[c:13]1[cH:14][cH:15][c:16]([NH2:19])[cH:17][cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(OC2OC(CO)C(O)C(O)C2O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(OC2OC(CO)C(O)C(O)C2O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |